molecular formula C12H7B B3054903 1-Bromo-8-ethynylnaphthalene CAS No. 62358-92-3

1-Bromo-8-ethynylnaphthalene

Cat. No.: B3054903
CAS No.: 62358-92-3
M. Wt: 231.09 g/mol
InChI Key: DBXMOUKJDSUHAY-UHFFFAOYSA-N
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Description

1-Bromo-8-ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₇Br. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an ethynyl group at the eighth position. This compound is typically a white solid and is soluble in common organic solvents such as ether and ethyl acetate .

Scientific Research Applications

1-Bromo-8-ethynylnaphthalene has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 1-Ethynylnaphthalene, indicates that it is harmful if swallowed and is a flammable liquid and vapor. Precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

Future Directions

1-Bromo-8-ethynylnaphthalene could potentially be used in the synthesis of other chemical compounds. For example, it has been used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-8-ethynylnaphthalene is the benzylic position of the naphthalene ring . The benzylic position is a carbon atom adjacent to the aromatic ring, which plays a crucial role in the compound’s reactivity and interactions .

Mode of Action

This compound interacts with its target through a process known as free radical bromination . This reaction involves the removal of a hydrogen atom from the benzylic position, creating a free radical that can then react with bromine . The compound can also undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the generation and reaction of free radicals . These radicals can participate in various biochemical reactions, leading to changes in the structure and function of the naphthalene ring .

Pharmacokinetics

The compound’s molecular weight of 23109 g/mol and its structure suggest that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interactions with the benzylic position of the naphthalene ring . These interactions can lead to changes in the ring’s structure and reactivity, potentially affecting the function of molecules and cells that interact with the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Additionally, the compound may pose environmental risks, such as the destruction of ozone in the upper atmosphere .

Preparation Methods

1-Bromo-8-ethynylnaphthalene can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-8-ethylnaphthalene-2-one with acetylene under basic conditions . This reaction typically requires a strong base such as potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the ethynyl group.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

1-Bromo-8-ethynylnaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and sodium cyanide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-8-ethynylnaphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-8-ethynylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h1,3-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXMOUKJDSUHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494144
Record name 1-Bromo-8-ethynylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62358-92-3
Record name 1-Bromo-8-ethynylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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